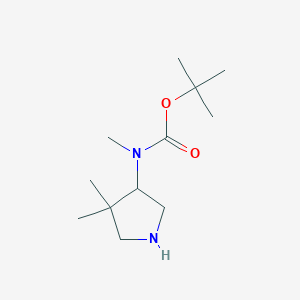![molecular formula C15H29ClN2O3 B13515312 Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylatehydrochloride](/img/structure/B13515312.png)
Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydroxy group, and a bipiperidine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride typically involves the reaction of tert-butyl 4-hydroxy-1-piperidinecarboxylate with appropriate reagents under controlled conditions. One common method involves the use of dry dimethylformamide (DMF) as a solvent and sodium hydride (NaH) as a base. The reaction is carried out at room temperature, followed by heating to 80°C overnight . The product is then isolated and purified through standard extraction and drying techniques.
Industrial Production Methods
In an industrial setting, the production of tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various piperidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy group and bipiperidine structure allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- tert-Butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate
- tert-Butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride is unique due to its bipiperidine structure, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H29ClN2O3 |
|---|---|
Peso molecular |
320.85 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H28N2O3.ClH/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)16-10-6-13(18)7-11-16;/h12-13,18H,4-11H2,1-3H3;1H |
Clave InChI |
XJHUKWHKHPZTRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate](/img/structure/B13515232.png)
![methyl2-[3-(dimethylamino)-N-methylpropanamido]acetate](/img/structure/B13515233.png)
![Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B13515242.png)

![N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide](/img/structure/B13515270.png)
![Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride](/img/structure/B13515277.png)
![Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate](/img/structure/B13515282.png)


![4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid](/img/structure/B13515290.png)

amine](/img/structure/B13515310.png)


